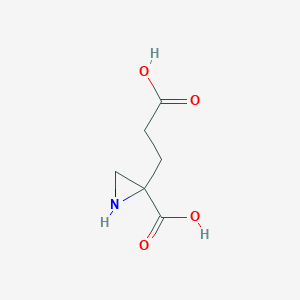
2-(2-carboxyethyl)aziridine-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-carboxyethyl)aziridine-2-carboxylic Acid is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as CAA, and it is a cyclic amino acid that contains an aziridine ring. CAA has been found to have a wide range of applications in various fields, including biomedical research, drug discovery, and materials science.
Mécanisme D'action
The mechanism of action of CAA is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of certain molecules. CAA has been found to inhibit the activity of pyridoxal phosphate-dependent enzymes, which are involved in the biosynthesis of amino acids, neurotransmitters, and other important molecules.
Effets Biochimiques Et Physiologiques
CAA has been found to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory properties, CAA has been found to have antioxidant properties, making it a potential target for the treatment of oxidative stress-related diseases. CAA has also been found to have a neuroprotective effect, making it a potential target for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CAA in lab experiments is its stability. CAA is a stable compound that can be easily synthesized and stored. Additionally, CAA has a unique structure that makes it a useful tool for studying the activity of enzymes involved in the biosynthesis of certain molecules.
One of the limitations of using CAA in lab experiments is its toxicity. CAA has been found to be toxic to certain cell types, making it difficult to use in certain experiments. Additionally, CAA has a short half-life, which can make it difficult to study its effects over a long period of time.
Orientations Futures
There are several future directions for the study of CAA. One area of research is the development of CAA-based drugs for the treatment of cancer and other diseases. Another area of research is the study of the mechanism of action of CAA, which could lead to the development of new drugs that target the same pathways. Additionally, the use of CAA in materials science is an area of research that has the potential to lead to the development of new materials with unique properties.
Méthodes De Synthèse
The synthesis of CAA is a complex process that involves several steps. One of the most commonly used methods for synthesizing CAA is through the reaction of serine with glyoxal. This reaction produces a Schiff base intermediate, which is then cyclized to form CAA. Other methods for synthesizing CAA include the reaction of serine with glyoxylic acid or the reaction of glycine with glyoxal.
Applications De Recherche Scientifique
CAA has been extensively studied in scientific research due to its unique properties. One of the most important applications of CAA is in the field of drug discovery. CAA has been found to have potential as a drug target for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, CAA has been found to have anti-inflammatory properties, making it a potential target for the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
157643-41-9 |
|---|---|
Nom du produit |
2-(2-carboxyethyl)aziridine-2-carboxylic Acid |
Formule moléculaire |
C6H9NO4 |
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
2-(2-carboxyethyl)aziridine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-4(9)1-2-6(3-7-6)5(10)11/h7H,1-3H2,(H,8,9)(H,10,11) |
Clé InChI |
FWZAXTATSWXGNX-UHFFFAOYSA-N |
SMILES |
C1C(N1)(CCC(=O)O)C(=O)O |
SMILES canonique |
C1C(N1)(CCC(=O)O)C(=O)O |
Synonymes |
2-Aziridinepropanoicacid,2-carboxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



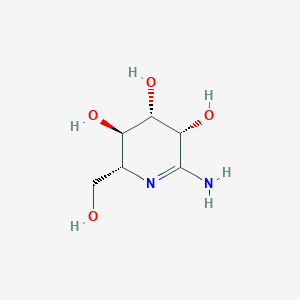
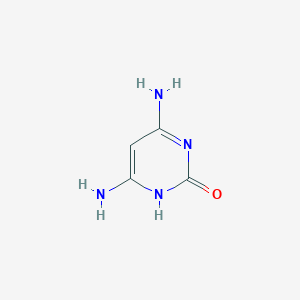
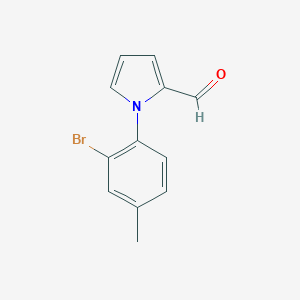
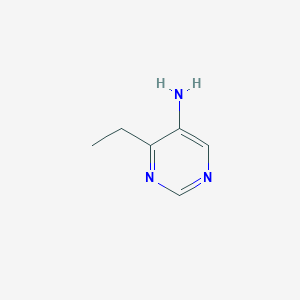
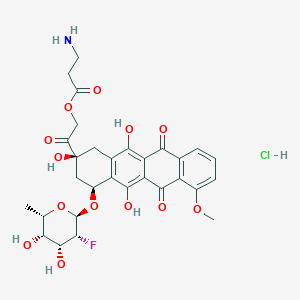
![1a,7b-Dihydrooxireno[2,3-c]chromen-2-one](/img/structure/B115746.png)
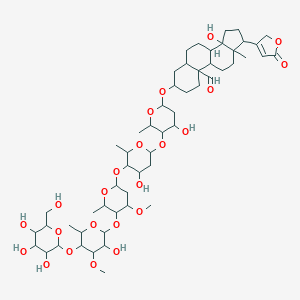
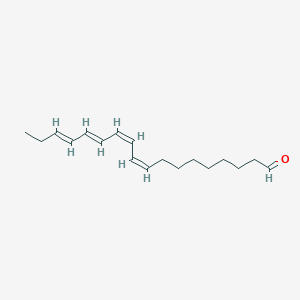
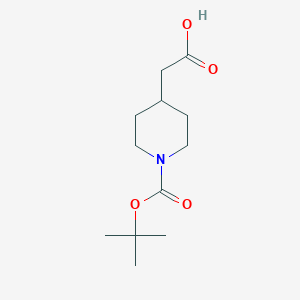
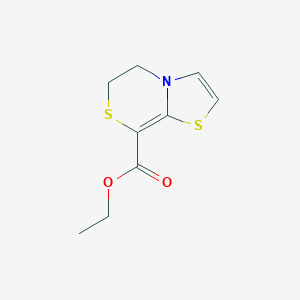
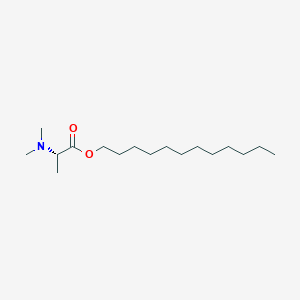
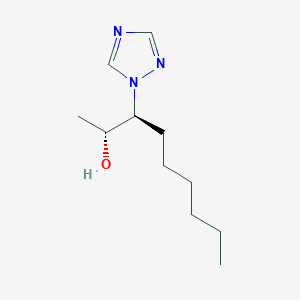
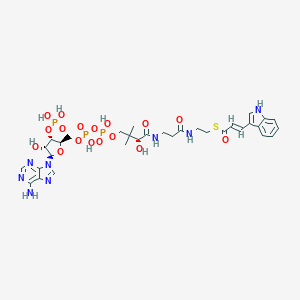
![2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B115763.png)